molecular formula C28H33N5O5S B11501963 1-(2-Methoxyphenyl)-4-(5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine

1-(2-Methoxyphenyl)-4-(5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine

Cat. No.: B11501963
M. Wt: 551.7 g/mol
InChI Key: OUZDMWYDFXTJQE-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-(5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine is a complex organic compound that features a combination of aromatic and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4-(5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile.

    Aromatic nitration: Introduction of a nitro group into an aromatic ring using nitrating agents such as nitric acid and sulfuric acid.

    Sulfonylation: Introduction of a sulfonyl group using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-(5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas and palladium catalysts.

    Substitution: Replacement of functional groups with other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while oxidation of the methoxy group may produce a carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its interactions with biological targets such as enzymes and receptors can provide insights into its therapeutic potential.

Medicine

In medicine, this compound may be studied for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry

In industry, this compound may be used in the development of new materials with specific properties. Its structural features can be exploited to create polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-(5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)-4-(5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-aminophenyl)piperazine: Similar structure with an amine group instead of a nitro group.

    1-(2-Methoxyphenyl)-4-(5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxyphenyl)piperazine: Similar structure with a hydroxyl group instead of a nitro group.

Uniqueness

The uniqueness of 1-(2-Methoxyphenyl)-4-(5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C28H33N5O5S

Molecular Weight

551.7 g/mol

IUPAC Name

1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl]-4-(4-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C28H33N5O5S/c1-22-7-10-24(11-8-22)39(36,37)32-19-17-29(18-20-32)23-9-12-25(33(34)35)27(21-23)31-15-13-30(14-16-31)26-5-3-4-6-28(26)38-2/h3-12,21H,13-20H2,1-2H3

InChI Key

OUZDMWYDFXTJQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C5=CC=CC=C5OC

Origin of Product

United States

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